molecular formula C10H14N2O5 B3267151 1-((2R,3R,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 444020-64-8

1-((2R,3R,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3267151
CAS No.: 444020-64-8
M. Wt: 242.23 g/mol
InChI Key: ROXGEZDIYLPSSX-SQEXRHODSA-N
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Description

This compound is a nucleoside analogue featuring a pyrimidine-2,4-dione base (structurally analogous to thymine/uracil) linked to a modified tetrahydrofuran (sugar) moiety. The sugar unit is substituted with a 3-hydroxy, 4-methyl, and 5-hydroxymethyl group. Its molecular formula is C₁₀H₁₄N₂O₅, with a molecular weight of 242.23 g/mol (estimated). The stereochemistry (2R,3R,4S,5S) is critical for its biological activity, as minor structural changes can significantly alter pharmacological properties.

Properties

IUPAC Name

1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-6(4-13)17-9(8(5)15)12-3-2-7(14)11-10(12)16/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,6-,8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXGEZDIYLPSSX-SQEXRHODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C1O)N2C=CC(=O)NC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3R,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic conditions to form the tetrahydrofuran ring.

    Introduction of the Pyrimidine Dione Moiety: The pyrimidine dione moiety is introduced through a condensation reaction between a suitable amine and a carbonyl compound, followed by cyclization.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-((2R,3R,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups in the pyrimidine dione moiety can be reduced to form hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the carbonyl groups can lead to the formation of alcohols.

Scientific Research Applications

1-((2R,3R,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antiviral and anticancer properties. It has shown potential in inhibiting the replication of certain viruses and inducing apoptosis in cancer cells.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((2R,3R,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example:

    Antiviral Activity: The compound inhibits viral replication by interfering with the viral polymerase enzyme.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Modifications on the Sugar Moiety

a) Halogenation at the 3-Position
  • 1-((2S,3R,4S,5S)-3-Chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (): Molecular formula: C₁₀H₁₃ClN₂O₅, MW: 276.67 g/mol. Chlorine’s bulkiness may reduce metabolic degradation compared to hydroxyl groups .
  • 1-((2R,3S,4R,5R)-3-Chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione ():

    • Dual chloro/fluoro substitution at C3 introduces steric hindrance and polar effects, altering solubility (MW: 280.64 g/mol ) and possibly resistance profiles in antiviral applications .
b) Iodo and Alkynyl Modifications
  • 1-((2R,3R,4S,5S)-3,4-Dihydroxy-5-(iodomethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (): Molecular formula: C₉H₁₁IN₂O₅, MW: 354.1 g/mol. However, iodine’s size may limit enzymatic recognition .
  • 1-((2R,4S,5R)-5-(Hydroxymethyl)-4-(prop-2-ynyloxy)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione ():

    • Propynyloxy at C4 introduces alkyne functionality, enabling click chemistry for conjugation (e.g., with triazoles in ). This modification is leveraged in prodrug strategies to enhance bioavailability .
c) Hydroxymethyl and Methyl Variations

Base Modifications

a) Fluorination of the Pyrimidine Ring
  • 5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4(1H,3H)-dione ():
    • Fluorine at C5 of the base (as in 5-fluorouracil analogues) enhances inhibition of thymidylate synthase, a target in anticancer and antiviral therapies. The 2,2-dimethyl-1,3-dioxolane group stabilizes the sugar against enzymatic hydrolysis .
b) Triazole Conjugates
  • This hybrid approach is explored in multifactorial diseases like HIV/malaria co-infections .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility LogP (Estimated)
Target Compound 242.23 3-OH, 4-Me, 5-CH₂OH Moderate -0.5
3-Chloro Analogue () 276.67 3-Cl, 4-OH, 5-CH₂OH Low 0.2
5-Fluoro Base () 258.21 5-F, 2,2-dimethyl-dioxolane High -1.1
Iodomethyl Derivative () 354.10 5-I, 3,4-diOH Very Low 1.5

Key Observations :

  • Hydrophilicity : Hydroxyl and hydroxymethyl groups (e.g., ) improve solubility but may reduce membrane permeability.
  • Lipophilicity : Halogens (Cl, I) and alkynyl groups increase LogP, enhancing tissue penetration but risking hepatotoxicity.
  • Metabolic Stability : Bulky substituents (e.g., triazoles in ) resist enzymatic degradation, prolonging half-life.

Biological Activity

The compound 1-((2R,3R,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential biological activities. Its structural components suggest a role in various biochemical pathways, particularly in relation to nucleic acid metabolism and enzyme inhibition. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C10H13N2O5
  • Molecular Weight : 241.22 g/mol

The structure includes a tetrahydrofuran ring and a pyrimidine moiety, which are critical for its biological interactions.

Biological Activity Overview

  • Antiviral Activity :
    • Research indicates that compounds similar to this pyrimidine derivative exhibit antiviral properties. For instance, studies have shown that pyrimidine derivatives can inhibit viral replication by targeting viral enzymes such as RNA-dependent RNA polymerase (RdRp) and reverse transcriptase (RT) .
  • Enzyme Inhibition :
    • The compound has demonstrated inhibitory effects on specific enzymes involved in nucleotide synthesis. In vitro studies suggest that it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
    • A related study highlighted the potential of similar compounds to inhibit Mycobacterium tuberculosis Mur ligases, which are essential for bacterial cell wall synthesis .
  • Anticancer Properties :
    • Preliminary studies have indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .

The biological activity of 1-((2R,3R,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can be attributed to several mechanisms:

  • Nucleotide Analog : As a nucleotide analog, it may interfere with nucleic acid synthesis by mimicking natural substrates required for DNA and RNA synthesis.
  • Enzyme Interaction : The compound's structure allows it to fit into the active sites of various enzymes, thereby inhibiting their activity. This is particularly relevant for enzymes involved in nucleotide metabolism.

Case Studies

  • In Vitro Studies on Antiviral Efficacy :
    • A study conducted on related compounds showed significant antiviral activity against influenza virus strains when tested in cell cultures. The mechanism was attributed to the inhibition of viral RNA polymerase .
  • Enzyme Inhibition Assays :
    • In assays designed to evaluate the inhibitory effects on DHFR, the compound exhibited dose-dependent inhibition with an IC50 value comparable to known inhibitors .

Data Tables

Study Type Findings Reference
Antiviral ActivityInhibition of viral replication; effective against influenza viruses
Enzyme InhibitionIC50 values indicating potent inhibition of DHFR
Anticancer PropertiesInduction of apoptosis in cancer cell lines

Q & A

Q. How does the methyl group at C4 of the tetrahydrofuran ring influence conformational dynamics?

  • Answer : Steric effects from the C4-methyl group restrict puckering of the tetrahydrofuran ring, as shown by comparative MD simulations of methylated vs. non-methylated analogs. This rigidity impacts base-pairing in oligonucleotide contexts .

Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions and real-time monitoring via TLC or LC-MS to intercept side reactions .
  • Data Interpretation : Use orthogonal analytical methods (e.g., NMR + HPLC) to validate purity claims from suppliers .
  • Safety Compliance : Adhere to SARA 313 and OSHA guidelines for hazardous waste disposal .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((2R,3R,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
1-((2R,3R,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

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